MW-150 dihydrochloride dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

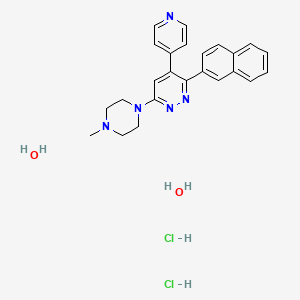

C24H29Cl2N5O2 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;dihydrate;dihydrochloride |

InChI |

InChI=1S/C24H23N5.2ClH.2H2O/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;;;;/h2-11,16-17H,12-15H2,1H3;2*1H;2*1H2 |

InChI Key |

URBRIDWUCWBFOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.O.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of MW-150 Dihydrochloride Dihydrate: A Technical Guide

An In-depth Examination of a Novel CNS-Penetrant p38α MAPK Inhibitor for Neurodegenerative Disorders

Introduction

MW-150 dihydrochloride dihydrate, also known by its development code MW01-18-150SRM, is a novel, selective, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its discovery stems from the growing understanding that neuroinflammation is a critical component in the progression of various neurodegenerative diseases, including Alzheimer's disease.[1][2] Overactivation of the p38α MAPK signaling pathway in glial cells (microglia and astrocytes) is a key driver of the excessive production of pro-inflammatory cytokines, which contributes to synaptic dysfunction and neuronal damage.[1][3] MW-150 was developed as a disease-modifying therapeutic candidate designed to selectively modulate this inflammatory cascade, thereby protecting neuronal function and mitigating cognitive decline.[1][2]

Chemical Properties and Synthesis

MW-150 represents a significant advancement in the development of kinase inhibitors for CNS disorders, optimized for selectivity, safety, and favorable pharmacokinetic properties.[2]

| Property | Value |

| Systematic Name | 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine dihydrochloride dihydrate |

| Synonym | MW01-18-150SRM |

| CAS Number | 1661020-92-3 (dihydrochloride dihydrate form) |

| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ |

| Molecular Weight | 490.43 g/mol |

Chemical Synthesis

The synthesis of MW-150 was first detailed by Roy et al. in ACS Chemical Neuroscience (2015) and involves a multi-step process designed for scalability.[4] The core of the molecule is constructed through a series of reactions culminating in the formation of the substituted pyridazine ring.

Experimental Protocol: Synthesis of MW-150 [4]

The synthesis is an eight-step scheme. A pivotal step involves the reaction of a diketone intermediate with hydrazine to form the central pyridazine ring. This is followed by functionalization, including the addition of the 4-methylpiperazine group. The final step involves the formation of the dihydrochloride dihydrate salt to improve solubility and stability for biological studies. The process was developed to be scalable for producing the quantities required for extensive preclinical and clinical investigation.[4]

Mechanism of Action

MW-150 exerts its therapeutic effect by selectively inhibiting the p38α isoform of MAPK.[5] In the context of neuroinflammation, stressors like amyloid-beta (Aβ) plaques can activate microglia and other CNS immune cells.[6] This triggers a signaling cascade that leads to the dual phosphorylation and activation of p38α MAPK by upstream kinases such as MKK3 and MKK6.[7]

Activated p38α MAPK then phosphorylates a number of downstream targets, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step that leads to the increased transcription and translation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα).[3][8] By binding to the ATP-binding pocket of p38α MAPK, MW-150 prevents the phosphorylation of MK2, thereby inhibiting the overproduction of these harmful cytokines and attenuating the neuroinflammatory response.[3][4]

Pharmacological Data

MW-150 has been characterized by its high potency and selectivity for its target. The key quantitative metrics demonstrating its activity are summarized below.

| Parameter | Value | Description |

| Ki (p38α MAPK) | 101 nM | Dissociation constant, indicating high binding affinity for the target enzyme.[5] |

| IC₅₀ (MK2) | 332 nM | Concentration required to inhibit 50% of MK2 phosphorylation in activated glia.[5] |

| IC₅₀ (IL-1β) | 936 nM | Concentration required to block 50% of IL-1β production in activated glia.[5] |

Preclinical Efficacy and Experimental Protocols

The therapeutic potential of MW-150 has been demonstrated in multiple preclinical models of Alzheimer's disease, where it attenuates neuroinflammation and reverses cognitive deficits.[5]

Key Experimental Models and Methods

1. Animal Models:

-

APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to age-dependent Aβ plaque deposition and cognitive deficits.[5]

-

5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of amyloid pathology.[9]

2. Drug Administration Protocol:

-

Method: MW-150 is typically administered orally (e.g., daily gavage) or via intraperitoneal (i.p.) injection.[5]

-

Dosage: A common effective dose in mouse models is 2.5 mg/kg daily.[5]

-

Duration: Treatment paradigms range from several weeks to multiple months to assess both acute and chronic effects on pathology and behavior.[5]

3. Behavioral Testing Protocols:

-

Radial Arm Water Maze (RAWM): This task assesses spatial learning and memory. The maze consists of a central swimming area with multiple arms radiating outwards, one of which contains a hidden escape platform.[10][11]

-

Procedure: Mice are placed in a starting arm and must learn the location of the fixed goal arm over multiple trials. The number of errors (entries into incorrect arms) and latency to find the platform are recorded.[10][12] Working memory can be tested by changing the goal arm daily, while reference memory is assessed by keeping the goal arm constant across days.[10]

-

-

Morris Water Maze (MWM): A classic test for hippocampal-dependent spatial learning.[13][14]

-

Procedure: Mice are placed in a circular pool of opaque water and must learn to locate a submerged, hidden platform using distal visual cues in the room.[13][15] Over several days of training, the latency to find the platform should decrease. A "probe trial" is then conducted where the platform is removed, and memory is assessed by the time spent swimming in the target quadrant where the platform was previously located.[9][14]

-

Conclusion

This compound is a rationally designed, isoform-selective p38α MAPK inhibitor that effectively targets neuroinflammation in the CNS. Its discovery was driven by the need for disease-modifying therapies for neurodegenerative disorders like Alzheimer's disease.[1] Preclinical studies have validated its mechanism of action and demonstrated its ability to rescue cognitive deficits in relevant animal models.[5] With a well-defined synthesis pathway and a strong portfolio of preclinical data, MW-150 is a promising clinical candidate for treating diseases with a significant neuroinflammatory component.[2]

References

- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 8. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 9. researchgate.net [researchgate.net]

- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mmpc.org [mmpc.org]

- 13. mmpc.org [mmpc.org]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

MW-150 Dihydrochloride Dihydrate: A Deep Dive into its Mechanism of Action in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MW-150 dihydrochloride dihydrate is a novel, central nervous system (CNS) penetrant, small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is the selective inhibition of the p38α mitogen-activated protein kinase (MAPK), a critical regulator of proinflammatory cytokine production.[3][4][5] By attenuating the dysregulated inflammatory response mediated by activated glia, MW-150 offers a promising strategy for mitigating the neuroinflammation-synaptic dysfunction axis that drives pathophysiology in a range of neurological disorders, including Alzheimer's disease and traumatic brain injury.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of MW-150, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

MW-150 is an orally active and selective inhibitor of p38α MAPK with a high affinity, as demonstrated by a Ki of 101 nM.[3][8][9] The p38α MAPK is a serine/threonine protein kinase that plays a pivotal role in intracellular signaling cascades that transduce stress signals into physiological responses, including the production of inflammatory cytokines.[10] In the context of the CNS, p38α MAPK is expressed in all cell types and is a key regulator of neuroinflammatory processes.[11]

Upon activation by various stressors, such as injury or disease-related pathological proteins, p38α MAPK in glial cells phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2).[3][4] This phosphorylation event is a critical step in the biosynthesis of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[12][13] MW-150 exerts its anti-inflammatory effects by inhibiting the ability of endogenous p38α MAPK to phosphorylate MK2 in activated glia.[3][8] This targeted inhibition leads to a concentration-dependent reduction in the production of proinflammatory cytokines like IL-1β.[4][8]

The selectivity of MW-150 for the p38α isoform is a key feature, minimizing off-target effects that have been a challenge with previous generations of p38 MAPK inhibitors.[5][10] This specificity allows for the modulation of the detrimental aspects of neuroinflammation while potentially preserving the beneficial, physiological functions of glial cells.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and potency of this compound from various preclinical studies.

| Parameter | Value | Assay/Model | Reference |

| Ki (p38α MAPK) | 101 nM | In vitro kinase assay | [3][4][8][9] |

| IC50 (MK2 phosphorylation) | 332 nM | Activated glia | [3][4][8][14] |

| IC50 (IL-1β production) | 936 nM | Activated glia | [3][4][8][9] |

| Preclinical Model | Dosage | Effect | Reference |

| APP/PS1 transgenic mice | 2.5 mg/kg; oral daily for 3-4 months | Improved performance in radial arm water maze (RAWM) and contextual fear conditioning tests. | [4][8] |

| APP NLh/NLh × PS P264L/P264L knock-in mouse | 2.5 mg/kg; i.p. daily for 14 days | RAWM behavior indistinguishable from wild-type mice. | [8][15] |

| 5xFAD mice with hyperhomocysteinemia | 0.5 mg/kg | Reduced behavioral impairment in the Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation. | [11][16] |

| Amyloid beta (Aβ) infusion model | 2.5mg/kg once daily for 2 weeks | 73% suppression of IL-1β, correlating with nearly complete recovery of neuronal and synaptic dysfunction markers and cognitive function. | [13] |

| Midline fluid percussion injury (mouse model of TBI) | 0.5–5.0 mg/kg | Suppressed interleukin-1 beta (IL-1β) levels in the cortex. | [13][17][18] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

A widely used in vivo model to study the effects of neuroinflammation involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[19][20][21]

-

Animal Model: C57BL/6J mice are commonly used.[22]

-

LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 250 μg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[23] Alternatively, direct intracerebroventricular (ICV) injection can be used for a more localized brain inflammation model.[22]

-

MW-150 Treatment: MW-150 can be administered orally or via i.p. injection at various doses (e.g., 0.5-5.0 mg/kg) at specific time points before or after LPS challenge.

-

Endpoint Analysis:

-

Behavioral Tests: Cognitive function can be assessed using tests such as the Morris Water Maze or passive avoidance tests.[11][23]

-

Biochemical Analysis: Brain tissue (e.g., hippocampus, cortex) is collected at various time points post-LPS injection. Levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA).[23][24]

-

Immunohistochemistry: Brain sections are stained for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.[12][24]

-

Western Blotting: Protein levels of key signaling molecules in the p38 MAPK pathway (e.g., phosphorylated p38, phosphorylated MK2) are measured to confirm target engagement.[23]

-

In Vitro Glial Cell Culture Model

Primary glial cell cultures or cell lines like the BV-2 microglial cell line are utilized to investigate the direct effects of MW-150 on glial activation.[13][14]

-

Cell Culture: Murine or rat primary microglia and astrocytes are isolated and cultured. The BV-2 microglial cell line is a common alternative.[13]

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response.[23]

-

MW-150 Treatment: MW-150 is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.

-

Endpoint Analysis:

-

Cytokine Measurement: Levels of proinflammatory cytokines in the culture supernatant are measured by ELISA.

-

Western Blotting: Cell lysates are analyzed for the phosphorylation status of p38 MAPK and its downstream targets.

-

Functional Assays: The effects of MW-150 on microglial functions such as proliferation, migration, and phagocytosis can be assessed using live-cell imaging and other functional assays.[13][18]

-

Visualizations

Signaling Pathway of MW-150 Action

Caption: Mechanism of action of MW-150 in inhibiting neuroinflammation.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo testing of MW-150 in a neuroinflammation model.

Conclusion

This compound represents a promising therapeutic candidate for a variety of neurodegenerative disorders characterized by neuroinflammation. Its selective inhibition of p38α MAPK provides a targeted approach to attenuate the overproduction of proinflammatory cytokines, a key driver of synaptic dysfunction and neuronal damage. The robust preclinical data, including its oral bioavailability and CNS penetrance, support its continued development and ongoing clinical trials.[1][25][26][27] This technical guide provides a foundational understanding of the mechanism of action of MW-150, which will be valuable for researchers and drug development professionals working to advance novel therapies for neuroinflammatory diseases.

References

- 1. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. news-medical.net [news-medical.net]

- 23. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. RePORT ⟩ RePORTER [reporter.nih.gov]

- 26. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to MW-150: A Selective p38α MAPK Inhibitor for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A growing body of evidence implicates neuroinflammation as a critical component in the pathophysiology of AD. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, particularly the α isoform, is a key regulator of the inflammatory response in the brain.[1][2] Overactivation of p38α MAPK in both microglia and neurons is associated with the increased production of pro-inflammatory cytokines, synaptic dysfunction, and tau hyperphosphorylation, all of which are hallmarks of AD.[3][4]

MW-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively inhibits p38α MAPK.[5] Developed by Neurokine Therapeutics, MW-150 has emerged as a promising therapeutic candidate for AD by targeting the neuroinflammation-synaptic dysfunction axis.[1][6] Preclinical studies in various mouse models of AD have demonstrated its potential to attenuate cognitive deficits, rescue synaptic plasticity, and reduce key pathological markers.[5][7] This technical guide provides an in-depth overview of MW-150, including its mechanism of action, preclinical data, and detailed experimental protocols from key studies.

Mechanism of Action

MW-150 exerts its therapeutic effects by selectively inhibiting the kinase activity of p38α MAPK. In the context of Alzheimer's disease, stressors such as amyloid-beta (Aβ) oligomers can activate upstream kinases like MKK3 and MKK6, which in turn phosphorylate and activate p38α MAPK.[2] Activated p38α MAPK then phosphorylates a range of downstream substrates, leading to:

-

Increased production of pro-inflammatory cytokines: p38α MAPK activation in microglia leads to the increased transcription and translation of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to a chronic neuroinflammatory state.[1][8]

-

Tau hyperphosphorylation: p38α MAPK can directly phosphorylate tau protein at sites implicated in the formation of neurofibrillary tangles (NFTs).[4][9]

-

Synaptic dysfunction: Overactivation of p38α MAPK in neurons can impair long-term potentiation (LTP), a cellular correlate of learning and memory.[2]

By inhibiting p38α MAPK, MW-150 is designed to disrupt these pathological processes, thereby reducing neuroinflammation, mitigating tau pathology, and restoring synaptic function.

Signaling Pathway

Caption: p38α MAPK signaling pathway in Alzheimer's disease and the inhibitory action of MW-150.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of MW-150.

Table 1: In Vitro Efficacy of MW-150

| Parameter | Value | Cell Type/Assay | Reference |

| Ki (p38α MAPK) | 101 nM | Enzyme Assay | [5] |

| IC50 (MK2 Phosphorylation) | 332 nM | Activated Glia | [5] |

| IC50 (IL-1β Production) | 936 nM | Activated Glia | [5] |

Table 2: In Vivo Efficacy of MW-150 in Alzheimer's Disease Mouse Models

| Animal Model | Treatment Regimen | Cognitive Outcome | Cytokine Reduction (Hippocampus) | Synaptic Marker Changes (Hippocampus) | Tau Phosphorylation | Reference |

| APP/PS1 Transgenic Mice | 2.5 mg/kg/day (oral) for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning | IL-1β and TNF-α levels reduced (specific percentages not detailed in abstract) | Not specified | Not specified | [5] |

| 5xFAD Mice with comorbid vascular pathology | 0.5 mg/kg/day (oral) for 8 weeks | Reduced behavioral impairment in Morris Water Maze | No significant change in pro-inflammatory cytokines | Attenuation of synaptic loss (Synaptophysin and PSD-95) | Reduction in tau phosphorylation | [7] |

| mhAPP Mice | 2.5 mg/kg/day (i.p.) for 14 days | Improved novel object recognition | Not specified | Rescued Long-Term Potentiation (LTP) | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of MW-150.

Morris Water Maze (MWM)

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 21-24°C). A hidden escape platform is submerged approximately 1 cm below the water surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Mice are trained over several consecutive days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials). For each trial, the mouse is released from one of four quasi-random start locations and allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse remains on the platform for a short period (e.g., 15-30 seconds) before being removed.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

Data Analysis: An automated tracking system records the mouse's swim path. Key parameters measured include:

-

Escape Latency: Time taken to find the platform during the acquisition phase.

-

Path Length: The distance traveled to reach the platform.

-

Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.

-

Platform Crossings: The number of times the mouse swims over the former platform location during the probe trial.

-

Long-Term Potentiation (LTP) Measurement

LTP is a form of synaptic plasticity that is widely considered a cellular mechanism underlying learning and memory.

-

Slice Preparation:

-

Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for a period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by a 10-second interval).

-

fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the average baseline slope. A significant and sustained increase in the fEPSP slope following HFS indicates the induction of LTP.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and abundance of specific proteins in brain tissue sections.

-

Tissue Preparation:

-

Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.

-

Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.

-

-

Staining Procedure:

-

Free-floating sections are washed in PBS.

-

Sections are incubated in a blocking solution (e.g., PBS containing Triton X-100 and normal serum from the species of the secondary antibody) to reduce non-specific binding.

-

Sections are incubated with primary antibodies (e.g., rabbit anti-Iba1 for microglia, mouse anti-GFAP for astrocytes, rabbit anti-synaptophysin, mouse anti-PSD-95) diluted in blocking solution, typically overnight at 4°C.

-

After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 donkey anti-rabbit, Alexa Fluor 594 donkey anti-mouse) diluted in blocking solution.

-

Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Image Analysis: Images are acquired using a confocal or fluorescence microscope. The intensity of the fluorescent signal or the number of labeled cells is quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of specific proteins, such as cytokines, in brain homogenates.

-

Sample Preparation:

-

Hippocampal or cortical tissue is dissected and snap-frozen.

-

The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The total protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure:

-

A commercial ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α) is used according to the manufacturer's instructions.

-

Briefly, a 96-well plate pre-coated with a capture antibody is incubated with the brain homogenate samples and a series of standards of known concentration.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then calculated from the standard curve and typically normalized to the total protein concentration of the sample.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the efficacy of MW-150 in a mouse model of Alzheimer's disease.

Conclusion

MW-150 represents a promising, targeted therapeutic approach for Alzheimer's disease by selectively inhibiting p38α MAPK. The preclinical data strongly support its ability to modulate key pathological features of the disease, including neuroinflammation, synaptic dysfunction, and aspects of tau pathology. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of MW-150's therapeutic potential. As MW-150 progresses through clinical trials, it holds the potential to become a valuable disease-modifying therapy for Alzheimer's disease.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. mdpi.com [mdpi.com]

- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MW-150 Dihydrochloride Dihydrate: A CNS-Penetrant p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MW-150 dihydrochloride dihydrate is a selective, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Emerging as a promising therapeutic candidate, particularly for neurodegenerative disorders such as Alzheimer's disease, MW-150 targets the dysregulated kinase activity implicated in neuroinflammation and synaptic dysfunction. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience and kinase inhibitor therapeutics.

Chemical Structure and Properties

MW-150, also known by its systematic name MW01-18-150SRM, is a pyridazine derivative. The dihydrochloride dihydrate form enhances its solubility and stability for experimental use.

Chemical Structure

References

The CNS Underpinnings of MW-150: A Technical Guide to its Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MW-150 dihydrochloride dihydrate is a novel, central nervous system (CNS) penetrant, small molecule inhibitor with significant therapeutic potential for neurodegenerative diseases characterized by neuroinflammation. This technical guide provides an in-depth exploration of the biological targets of MW-150 within the CNS. It elucidates the compound's mechanism of action, focusing on its interaction with key signaling pathways implicated in the pathophysiology of diseases such as Alzheimer's. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visually represented to enhance comprehension.

Introduction

Neuroinflammation is a critical component in the progression of a wide range of neurodegenerative disorders. The activation of glial cells, including microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines contribute to a chronic inflammatory state that exacerbates neuronal dysfunction and cell death. A key regulator of this inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has emerged as a promising therapeutic candidate that selectively targets this pathway, thereby modulating the neuroinflammatory response and offering neuroprotection. This document serves as a comprehensive resource on the molecular interactions and cellular effects of MW-150 in the CNS.

Primary Biological Target: p38α Mitogen-Activated Protein Kinase (MAPK)

The principal biological target of MW-150 in the central nervous system is the p38α MAPK isoform.[1][2][3][4][5][6][7][8] p38α MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to stress and in the regulation of inflammatory pathways.[8] It is expressed in various CNS cell types, including neurons and glial cells.[1]

Quantitative Inhibition Data

MW-150 is a selective and potent inhibitor of p38α MAPK. The following table summarizes the key quantitative metrics of its inhibitory activity.

| Parameter | Value | Target/Effect | Cell Type | Reference |

| Ki | 101 nM | p38α MAPK | N/A (Biochemical Assay) | [4][5][6][7] |

| IC50 | 332 nM | MK2 Phosphorylation | Activated Glia | [4][5][6] |

| IC50 | 936 nM | IL-1β Production | Activated Glia | [4][5][6] |

Mechanism of Action in the CNS

MW-150 exerts its therapeutic effects in the CNS primarily by inhibiting p38α MAPK in activated glial cells.[4][5][6][7] This inhibition disrupts the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines.

Modulation of Glial Activation and Cytokine Production

In preclinical models of neuroinflammation, MW-150 has been shown to attenuate the activation of microglia and astrocytes.[1] While some studies show it does not reduce the overall number of glial cells, it can modulate their inflammatory phenotype.[1][2] Specifically, MW-150 inhibits the production of key pro-inflammatory cytokines, including:

By suppressing the production of these cytokines, MW-150 helps to dampen the neuroinflammatory environment that is detrimental to neuronal health. Interestingly, some research indicates that MW-150 can reduce neuroinflammatory responses while preserving the normal physiological functions of microglia.[2]

Neuroprotective Effects

The anti-inflammatory action of MW-150 translates into significant neuroprotective effects. In mouse models of Alzheimer's disease, treatment with MW-150 has been demonstrated to:

-

Attenuate behavioral deficits and improve cognitive performance in tasks such as the Morris Water Maze.[1][3]

-

Reduce tau phosphorylation , a key pathological hallmark of Alzheimer's disease.[1][3]

-

Restore synaptic protein levels , suggesting a role in preserving synaptic integrity and function.[1]

These beneficial effects on neuronal function can occur even without a direct impact on amyloid pathology, highlighting the importance of targeting neuroinflammation as a therapeutic strategy.[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by MW-150.

Experimental Protocols

This section details the methodologies employed in key experiments cited in the literature to characterize the effects of MW-150.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of MW-150 for p38α MAPK.

-

Methodology:

-

Recombinant human p38α MAPK is used.

-

A fluorescently labeled ATP competitive ligand is utilized.

-

The assay measures the displacement of the fluorescent ligand by MW-150.

-

Fluorescence polarization or a similar detection method is used to quantify the binding affinity.

-

Data are analyzed using non-linear regression to calculate the Ki value.

-

Glial Cell Culture and Stimulation

-

Objective: To assess the effect of MW-150 on cytokine production in activated glial cells.

-

Methodology:

-

Primary mixed glial cultures are prepared from the cerebral cortices of neonatal mice.

-

Cells are plated and allowed to reach confluence.

-

Glial activation is induced using a pro-inflammatory stimulus such as lipopolysaccharide (LPS).

-

Cultures are co-treated with varying concentrations of MW-150.

-

After a defined incubation period, the cell culture supernatant is collected for cytokine analysis.

-

Cytokine Quantification (ELISA)

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or brain homogenates.

-

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest are used.

-

Samples and standards are added to microplate wells pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal.

-

The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on the standard curve.

-

Animal Models and Treatment

-

Objective: To evaluate the in vivo efficacy of MW-150 in animal models of neurodegenerative disease.

-

Methodology:

-

Transgenic mouse models of Alzheimer's disease, such as the APP/PS1 or 5xFAD mice, are commonly used.[1][2]

-

MW-150 is administered orally or via intraperitoneal injection at specified doses (e.g., 2.5 mg/kg daily).[4]

-

Treatment is typically carried out for a duration of several weeks to months.

-

A vehicle-treated control group is included for comparison.

-

Following the treatment period, animals undergo behavioral testing and are then sacrificed for biochemical and immunohistochemical analysis of brain tissue.

-

Behavioral Testing (Morris Water Maze)

-

Objective: To assess spatial learning and memory in mice.

-

Methodology:

-

A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.

-

Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

Immunohistochemistry

-

Objective: To visualize and quantify cellular markers in brain tissue, such as glial activation, synaptic proteins, and tau pathology.

-

Methodology:

-

Brain tissue is fixed, sectioned, and mounted on slides.

-

Sections are incubated with primary antibodies specific for the protein of interest (e.g., Iba1 for microglia, GFAP for astrocytes, synaptophysin for synapses, phospho-tau).

-

A fluorescently labeled secondary antibody is used for detection.

-

Images are captured using a confocal microscope.

-

Image analysis software is used to quantify the intensity and distribution of the staining.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of MW-150 in a preclinical Alzheimer's disease model.

Conclusion

This compound is a selective inhibitor of p38α MAPK that effectively modulates neuroinflammation in the CNS. Its ability to suppress pro-inflammatory cytokine production in glial cells and exert neuroprotective effects in preclinical models of Alzheimer's disease underscores its potential as a disease-modifying therapeutic. The data and protocols presented in this guide provide a solid foundation for further research and development of MW-150 and other p38α MAPK inhibitors for the treatment of neurodegenerative disorders.

References

- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. abmole.com [abmole.com]

- 8. RePORT ⟩ RePORTER [reporter.nih.gov]

Downstream Effects of p38 alpha MAPK Inhibition by MW-150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MW-150 is a novel, selective, and orally active small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that readily penetrates the central nervous system (CNS).[1][2][3] The p38α MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammatory cytokines, and its dysregulation is implicated in the pathophysiology of multiple neurodegenerative disorders, including Alzheimer's disease.[4][5][6] Inhibition of this kinase by MW-150 has demonstrated significant downstream effects, primarily characterized by the attenuation of neuroinflammation, restoration of synaptic function, and consequent improvements in cognitive performance in preclinical models. This technical guide provides an in-depth overview of the core downstream effects of MW-150, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

MW-150: A CNS-Penetrant p38α MAPK Inhibitor

MW-150 (also known as MW01-18-150SRM) was developed as a highly selective inhibitor for the p38α isoform of MAPK.[1][2] Its ability to cross the blood-brain barrier is a crucial feature for targeting neuroinflammatory processes central to CNS disorders.[6][7][8]

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Ki) | 101 nM | p38α MAPK | [1][3] |

| IC50 (p-MK2) | 332 nM | Activated Glia | [1] |

| IC50 (IL-1β production) | 936 nM | Activated Glia | [1] |

| Table 1: In Vitro Potency of MW-150. |

Core Mechanism and Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[4] This cascade involves sequential activation of a MAP kinase kinase kinase (MAP3K), a MAP2K (MKK3/6), and finally p38 MAPK.[9][10] Once activated via dual phosphorylation, p38α phosphorylates a host of downstream substrates, including other protein kinases and transcription factors, leading to a variety of cellular responses.[9][11]

MW-150 exerts its effect by competitively binding to the ATP pocket of p38α, thereby preventing the phosphorylation of its downstream targets.[2] A primary and measurable consequence of this inhibition is the reduced phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38α.[1] This action disrupts the entire downstream signaling cascade, leading to the observed therapeutic effects.

Key Downstream Effects of MW-150

Attenuation of Pro-inflammatory Cytokine Production

A primary consequence of p38α MAPK activation in glial cells is the overproduction of pro-inflammatory cytokines, a key component of neuroinflammation. MW-150 has been shown to block the increased production of cytokines such as Interleukin-1 beta (IL-1β) in activated glia.[1] Preclinical studies in Alzheimer's disease mouse models have demonstrated that MW-150 treatment can attenuate elevated levels of IL-1β and Tumor Necrosis Factor-alpha (TNF-α).[12] However, it is noteworthy that in a mixed model of amyloid and vascular pathology, MW-150 did not have an observable effect on the measured neuroinflammatory endpoints, suggesting the therapeutic benefit may be context-dependent.[12][13]

Neuroprotection and Restoration of Synaptic Function

Chronic neuroinflammation contributes to synaptic dysfunction, a hallmark of cognitive decline in neurodegenerative diseases.[14] By inhibiting p38α, MW-150 mitigates these downstream effects. Studies in mouse models of Alzheimer's disease with mixed pathologies have shown that treatment with MW-150 leads to:

-

Attenuation of synaptic loss : As measured by the preservation of synaptic proteins like synaptophysin and PSD95.

-

Reduction in tau phosphorylation : A key pathological feature of Alzheimer's disease.

-

Partial normalization of electrophysiological parameters : Indicating improved neuronal communication.[12][13]

These neuronal benefits were observed even in the absence of direct effects on amyloid or vascular pathologies, suggesting MW-150 acts primarily by rescuing neuronal function.[13]

Improved Cognitive and Behavioral Outcomes

The molecular and cellular benefits of MW-150 translate into significant functional improvements in preclinical models.

| Animal Model | Treatment Regimen | Behavioral Test | Outcome | Reference |

| APP/PS1 Transgenic Mice | 2.5 mg/kg; oral daily for 3-4 months | Radial Arm Water Maze (RAWM) & Contextual Fear Conditioning | Improved performance | [1] |

| APP/PS1 Knock-in Mice | 2.5 mg/kg; i.p. daily for 14 days | Radial Arm Water Maze (RAWM) | Performance indistinguishable from Wild Type mice | [1] |

| 5xFAD Mice with HHcy | Oral daily for 8 weeks | Morris Water Maze | Reduced behavioral impairment | [12][13] |

| Table 2: Summary of Preclinical Behavioral Outcomes with MW-150 Treatment. |

Experimental Protocols

In Vivo Efficacy in a Mixed Pathology Mouse Model (5xFAD + HHcy)

This protocol describes a representative preclinical study to test the efficacy of MW-150 in a mouse model exhibiting both amyloid pathology and small vessel disease.[12][13]

-

Animal Model : An amyloid-overexpressing mouse strain (5xFAD) is used.

-

Induction of Comorbidity : At a specified age, mice are placed on an 8-week diet to induce hyperhomocysteinemia (HHcy), a model for small vessel disease.

-

Drug Administration : Mice are treated with MW-150 (e.g., via oral gavage) or a vehicle control for the duration of the 8-week HHcy diet.

-

Behavioral Analysis : Following the treatment period, cognitive function is assessed using the Morris Water Maze (MWM).[15][16][17] This test evaluates hippocampal-dependent spatial learning and memory by training mice to find a hidden platform in a pool of opaque water.[18][19] Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[15]

-

Biochemical/Immunohistochemical Analysis : After behavioral testing, brain tissue is collected. Hippocampal tissue is analyzed for:

-

Synaptic Proteins : Levels of synaptophysin and PSD95 are quantified via immunofluorescence and confocal microscopy.

-

Tau Phosphorylation : Levels of phosphorylated tau are measured.

-

Pro-inflammatory Cytokines : Levels of cytokines (e.g., IL-1β, TNF-α, IL-6) are measured using techniques like Meso Scale Discovery (MSD) ELISA.[13]

-

-

Electrophysiological Analysis : Long-term potentiation (LTP), a cellular correlate of learning and memory, is measured in hippocampal slices to assess synaptic plasticity.

In Vitro Cytokine Measurement in Microglia

This protocol outlines the general steps for quantifying the effect of MW-150 on cytokine production in cultured microglial cells.

-

Cell Culture : BV2 microglial cells or primary microglia are cultured in appropriate media.

-

Cell Plating : Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.

-

Pre-treatment : Cells are pre-treated with various concentrations of MW-150 or a vehicle control for a specified duration (e.g., 1 hour).

-

Stimulation : Neuroinflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture media.

-

Incubation : Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection : The cell culture supernatant is carefully collected.

-

Cytokine Quantification (ELISA) : The concentration of specific cytokines (e.g., IL-1β, TNF-α) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.[22][23]

-

The collected supernatant and a series of known standards are added to the wells.

-

A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.[22]

-

A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The optical density is proportional to the amount of cytokine present.[23]

-

-

Data Analysis : A standard curve is generated from the known standards, and the cytokine concentrations in the experimental samples are calculated. The IC50 value for MW-150's inhibition of cytokine production can then be determined.

Clinical Development and Future Directions

The promising preclinical data for MW-150 has led to its advancement into clinical trials.[2][14] A Phase 2a randomized, double-blind, placebo-controlled study is underway to investigate the safety, tolerability, and pharmacokinetics of MW-150 in patients with mild-to-moderate Alzheimer's disease.[24] This trial will also explore the effects of the drug on cognitive performance and blood-based biomarkers.[25] The successful translation of MW-150's neuroprotective and anti-inflammatory effects to human subjects could represent a significant advancement in the treatment of Alzheimer's disease and other related dementias.[6][14][26]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]

- 7. people.ucsc.edu [people.ucsc.edu]

- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 15. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits | MDPI [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Preclinical trials in Alzheimer’s disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytokine ELISA assay [bio-protocol.org]

- 21. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bdbiosciences.com [bdbiosciences.com]

- 23. h-h-c.com [h-h-c.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 26. iadrp.nia.nih.gov [iadrp.nia.nih.gov]

MW01-18-150SRM: A Novel p38α MAPK Inhibitor for the Mitigation of Cytokine Storms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening systemic inflammatory response that can lead to multiple organ failure and death. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of many of these inflammatory mediators, making it a key therapeutic target. MW01-18-150SRM (also known as MW150) is a novel, selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the p38α MAPK isoform. This technical guide provides a comprehensive overview of the role of MW01-18-150SRM in mitigating cytokine storms, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.

Introduction to Cytokine Storm and the Role of p38α MAPK

A cytokine storm, or cytokine release syndrome (CRS), is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly. This can occur in response to infections, certain drugs, and some immunotherapies. The surge of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), leads to widespread inflammation, which can damage tissues and organs.

The p38α MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory stimuli. Upon activation by upstream kinases in response to stressors like lipopolysaccharide (LPS) or pro-inflammatory cytokines, p38α MAPK phosphorylates and activates downstream targets, including transcription factors and other kinases. This cascade ultimately leads to the increased transcription and translation of key pro-inflammatory cytokine genes. Therefore, inhibiting p38α MAPK presents a rational therapeutic strategy to dampen the hyperinflammatory response characteristic of a cytokine storm.

MW01-18-150SRM: A Selective p38α MAPK Inhibitor

MW01-18-150SRM is a small molecule inhibitor designed for high selectivity for the p38α MAPK isoform. Its ability to cross the blood-brain barrier also makes it a promising candidate for treating neuroinflammatory conditions. By specifically targeting p38α MAPK, MW01-18-150SRM can effectively suppress the production of a broad range of pro-inflammatory cytokines implicated in cytokine storms.

Quantitative Data on the Efficacy of MW01-18-150SRM

The following tables summarize the key quantitative data regarding the inhibitory activity of MW01-18-150SRM.

| Target Engagement | Value | Reference |

| p38α MAPK (Ki) | 101 nM | [1] |

| MK2 (downstream substrate) (IC50) | 332 nM | [1] |

| In Vitro Cytokine Inhibition | Value | Reference |

| IL-1β production (IC50) | 936 nM | [1] |

| TNF-α production | Qualitative suppression in LPS-stimulated BV2 cells demonstrated | |

| IL-6 production | In vivo studies in an Alzheimer's disease model showed no significant reduction | [2] |

Signaling Pathways and Experimental Workflows

p38α MAPK Signaling Pathway in Cytokine Production

The following diagram illustrates the central role of p38α MAPK in the signaling cascade leading to the production of pro-inflammatory cytokines. Stress signals, such as LPS binding to Toll-like receptors (TLRs), activate a phosphorylation cascade that leads to the activation of p38α MAPK. Activated p38α MAPK then phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2) and various transcription factors, which in turn promote the synthesis and release of cytokines like IL-1β, IL-6, and TNF-α.

Caption: p38α MAPK signaling cascade in cytokine production.

Experimental Workflow for Evaluating MW01-18-150SRM in Microglia

The following diagram outlines a typical experimental workflow to assess the efficacy of MW01-18-150SRM in a cellular model of neuroinflammation.

Caption: Workflow for in vitro evaluation of MW01-18-150SRM.

Experimental Protocols

In Vitro p38α MAPK Inhibition Assay

Objective: To determine the in vitro potency of MW01-18-150SRM in inhibiting p38α MAPK activity.

Materials:

-

Recombinant human p38α MAPK enzyme

-

MAPKAP-K2 (MK2) as substrate

-

ATP

-

MW01-18-150SRM

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of MW01-18-150SRM in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted MW01-18-150SRM or vehicle (DMSO control).

-

Add the p38α MAPK enzyme and the MK2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Microglial Cell Culture and LPS Stimulation

Objective: To establish a cellular model of inflammation to test the effect of MW01-18-150SRM on cytokine production.

Materials:

-

BV-2 murine microglial cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

MW01-18-150SRM

-

96-well cell culture plates

Procedure:

-

Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of MW01-18-150SRM or vehicle (DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate the plates for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-1β and IL-6).

-

After incubation, collect the cell culture supernatants for cytokine analysis.

Cytokine Measurement by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants.

Materials:

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Cell culture supernatants from the experiment described in 5.2.

-

Wash buffer (PBS with 0.05% Tween-20)

-

Recombinant cytokine standards

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.

-

Wash the plate and block non-specific binding with a blocking buffer for 1-2 hours at room temperature.

-

Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

MW01-18-150SRM is a potent and selective inhibitor of p38α MAPK with demonstrated efficacy in reducing the production of key pro-inflammatory cytokines, such as IL-1β and TNF-α. Its mechanism of action directly targets a critical node in the inflammatory signaling cascade, making it a highly promising therapeutic candidate for mitigating the devastating effects of cytokine storms. The data and protocols presented in this guide provide a solid foundation for further research and development of MW01-18-150SRM as a novel anti-inflammatory therapeutic. Further studies are warranted to fully elucidate its efficacy in various in vivo models of cytokine storm and to establish its clinical utility.

References

MW-150: A Technical Guide to Its Modulation of Microglial Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by activated microglia, is a critical component in the pathophysiology of various neurodegenerative diseases. The p38 alpha mitogen-activated protein kinase (p38α MAPK) pathway has been identified as a key signaling node in the production of pro-inflammatory cytokines. This document provides a comprehensive technical overview of MW-150 (also known as MW01-18-150SRM), a novel, central nervous system (CNS) penetrant, and selective small molecule inhibitor of p38α MAPK. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows. MW-150 represents a promising therapeutic candidate for neurodegenerative disorders by selectively modulating stress-activated glial inflammatory responses while preserving their essential physiological functions.[1]

Introduction: Microglia and the p38α MAPK Pathway in Neurodegeneration

Microglia are the resident immune cells of the CNS, responsible for maintaining homeostasis, clearing cellular debris, and orchestrating responses to pathogens or injury.[2] In the context of neurodegenerative diseases such as Alzheimer's disease (AD), stimuli like misfolded proteins (e.g., amyloid-beta) can trigger chronic microglial activation.[2][3] This leads to a persistent pro-inflammatory state characterized by the release of cytotoxic factors, including pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[2][4]

The p38α MAPK is a serine/threonine protein kinase that serves as a crucial transducer of extracellular stress signals into intracellular responses.[5] In microglia, activation of this pathway is a primary driver for the synthesis and release of pro-inflammatory cytokines, contributing to a neurotoxic environment and exacerbating disease progression.[5][6] Therefore, selective inhibition of p38α MAPK presents a rational therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal function and survival.[7]

MW-150: A Selective, Orally Bioavailable p38α MAPK Inhibitor

MW-150 is a novel, custom-designed small molecule engineered for high selectivity and CNS penetration.[8][9] Its development was guided by a rigorous process involving high-resolution crystallography and secondary pharmacology screens to ensure target engagement and minimize off-target effects, which had been a challenge for previous kinase inhibitors.[5][7] MW-150 is orally bioavailable and has demonstrated efficacy in multiple preclinical animal models of neurodegenerative disease, leading to its advancement into early-stage clinical trials.[1][5][8]

Mechanism of Action: Attenuation of Pro-inflammatory Signaling

MW-150 exerts its anti-inflammatory effects by directly binding to the active site of p38α MAPK and inhibiting its kinase activity.[7][8] In activated microglia, this inhibition prevents the downstream phosphorylation of key substrates, most notably MAPK-activated protein kinase 2 (MK2).[8] The p38α/MK2 signaling axis is critical for the post-transcriptional regulation and production of pro-inflammatory cytokines such as IL-1β and TNF-α.[8] By blocking this cascade, MW-150 effectively reduces the overproduction of these cytokines, thereby dampening the neuroinflammatory response.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms Involved in Microglial-Interceded Alzheimer’s Disease and Nanocarrier-Based Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

An In-Depth Technical Guide to MW-150 Dihydrochloride Dihydrate: A CNS-Penetrant p38α MAPK Inhibitor for Neuroinflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MW-150 dihydrochloride dihydrate is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK).[1][2] Emerging as a promising therapeutic candidate, MW-150 targets the dysregulated neuroinflammatory pathways implicated in the pathogenesis of neurodegenerative conditions, most notably Alzheimer's disease.[3] By attenuating the production of pro-inflammatory cytokines and modulating glial cell activity, MW-150 has demonstrated significant neuroprotective effects and cognitive improvements in preclinical models.[2][4] This technical guide provides a comprehensive overview of MW-150, including its mechanism of action, blood-brain barrier penetration, pharmacokinetic profile, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.

Chemical Properties and Formulation

MW-150 is chemically identified as MW01-18-150SRM.[2] The dihydrochloride dihydrate salt form is utilized for its favorable physicochemical properties.

Preclinical Formulation

For in vivo preclinical studies, this compound has been formulated for both oral and intraperitoneal administration. A common vehicle for oral administration in mice involves a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another formulation for oral delivery utilizes 10% DMSO in a 20% SBE-β-CD in saline solution.[6] For in vitro studies, MW-150 is typically dissolved in DMSO.[5]

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

MW-150 exerts its therapeutic effects through the selective inhibition of p38α MAPK, a key regulator of the cellular response to stress and inflammatory stimuli.[1][2] In the context of neurodegenerative diseases, the overactivation of p38α MAPK in glial cells, particularly microglia and astrocytes, leads to the excessive production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to a chronic neuroinflammatory state, synaptic dysfunction, and neuronal death.[5]

MW-150 binds to the active site of p38α MAPK, preventing the phosphorylation of its downstream substrates.[2] This inhibition leads to a reduction in the synthesis and release of pro-inflammatory cytokines, thereby dampening the neuroinflammatory cascade.[1]

Signaling Pathway

The following diagram illustrates the central role of p38α MAPK in the neuroinflammatory cascade and the point of intervention for MW-150.

Figure 1: Simplified signaling pathway of p38α MAPK-mediated neuroinflammation and the inhibitory action of MW-150.

Blood-Brain Barrier Penetration

A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB). MW-150 has been specifically designed to be a CNS-penetrant molecule.

In Vitro Assessment of BBB Permeability

While specific in vitro BBB permeability data for MW-150 is not extensively published, the general approach involves the use of cell-based models that mimic the BBB.

Experimental Protocol: In Vitro Blood-Brain Barrier Model (General)

This protocol describes a general method for assessing BBB permeability using a co-culture model of brain capillary endothelial cells and astrocytes.

-

Cell Culture:

-

Primary brain capillary endothelial cells (BCECs) are seeded on the apical side of a microporous membrane insert (e.g., Transwell®).

-

Primary astrocytes are cultured on the basolateral side of the insert.

-

The co-culture is maintained in a specialized medium to promote the formation of tight junctions, which are characteristic of the BBB.

-

-

Barrier Integrity Measurement:

-

The integrity of the in vitro BBB is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

-

The permeability of a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow or FITC-dextran) is also measured to confirm barrier tightness.

-

-

Permeability Assay:

-

MW-150 is added to the apical (blood side) chamber at a known concentration.

-

Samples are collected from the basolateral (brain side) chamber at various time points.

-

The concentration of MW-150 in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

-

Figure 2: General experimental workflow for in vitro BBB permeability assessment.

In Vivo Evidence of CNS Penetration

Preclinical studies in mice have confirmed that MW-150 effectively crosses the blood-brain barrier after oral administration. The estimated brain-to-plasma ratio is reported to be greater than 0.9, indicating significant distribution into the CNS.

Pharmacokinetics

The pharmacokinetic profile of MW-150 supports its development as an orally administered CNS therapeutic.

Experimental Protocol: In Vivo Pharmacokinetics and Brain Distribution (General)

This protocol outlines a general procedure for determining the pharmacokinetic parameters and brain distribution of a compound in rodents.

-

Animal Model:

-

Male C57BL/6 mice are commonly used.

-

Animals are fasted overnight before drug administration.

-

-

Drug Administration:

-

MW-150 is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 2.5 mg/kg).

-

-

Sample Collection:

-

At predetermined time points post-dosing, blood samples are collected via cardiac puncture or tail vein sampling into heparinized tubes.

-

Immediately following blood collection, mice are euthanized, and brains are rapidly excised.

-

Plasma is separated from blood by centrifugation.

-

Brain tissue is homogenized in a suitable buffer.

-

-

Sample Analysis:

-

The concentration of MW-150 in plasma and brain homogenates is quantified by a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated for both plasma and brain.

-

The brain-to-plasma concentration ratio is determined at each time point.

-

Preclinical Efficacy in Alzheimer's Disease Models

MW-150 has demonstrated significant efficacy in various preclinical mouse models of Alzheimer's disease, attenuating both cognitive deficits and underlying neuropathology.

Quantitative Efficacy Data

| Parameter | Animal Model | Treatment Regimen | Outcome | Reference |

| In Vitro Inhibition | Activated Glia | N/A | Ki for p38α MAPK: 101 nM | [1][2] |

| Activated Glia | N/A | IC50 for MK2 phosphorylation: 332 nM | [1][2] | |

| Activated Glia | N/A | IC50 for IL-1β production: 936 nM | [1][2] | |

| Cognitive Improvement | APP/PS1 Transgenic Mice | 2.5 mg/kg, oral, daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning | [2][4] |

| APP/PS1 Transgenic Mice | 0.5 mg/kg, daily for 8 weeks | Reduced behavioral impairment in Morris Water Maze | ||

| Neuropathology | 5xFAD mice on HHcy diet | 0.5 mg/kg, daily for 8 weeks | Attenuation of synaptic loss and reduction in tau phosphorylation |

Clinical Development

Based on its promising preclinical profile, MW-150 has advanced into clinical development. A Phase 1 study in healthy volunteers demonstrated that MW-150 is safe and well-tolerated. A Phase 2a clinical trial is underway to evaluate the safety, tolerability, and efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease.[3]

Conclusion

This compound is a promising, CNS-penetrant, selective p38α MAPK inhibitor with a strong preclinical data package supporting its development for Alzheimer's disease and other neuroinflammatory disorders. Its ability to modulate neuroinflammation and improve cognitive function in animal models highlights its potential as a disease-modifying therapy. Ongoing clinical trials will be crucial in determining its safety and efficacy in human populations.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 5. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

MW-150: A Novel p38α MAPK Inhibitor for the Restoration of Synaptic Plasticity and Memory in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary